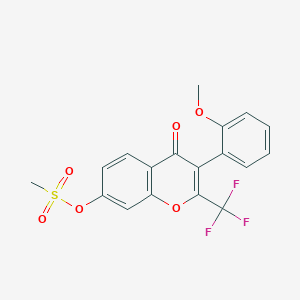

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Beschreibung

This compound (CAS: 452356-34-2) is a fluorinated chromenone derivative with a methanesulfonate ester group at the 7-position and a 2-methoxyphenyl substituent at the 3-position. Its molecular formula is C₁₉H₁₅F₃O₇S, with a molecular weight of 444.4 g/mol .

Eigenschaften

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O6S/c1-25-13-6-4-3-5-11(13)15-16(22)12-8-7-10(27-28(2,23)24)9-14(12)26-17(15)18(19,20)21/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJNGIKNWQUZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 2'-Hydroxyacetophenone Derivatives

The synthesis begins with the formation of the chromone nucleus. In, researchers employed a Baker-Venkataraman rearrangement to construct the benzopyran ring. Key steps include:

-

Acylation : 2'-Hydroxy-5-methoxyacetophenone reacts with 2-methoxybenzoyl chloride in the presence of pyridine to form an ester intermediate.

-

Intramolecular Cyclization : The ester undergoes base-mediated cyclization (e.g., using KOH/EtOH) to yield the chromen-4-one core.

-

Trifluoromethylation : Introduction of the -CF₃ group at position 2 is achieved via nucleophilic substitution using trifluoromethylating agents such as CF₃Si(CH₃)₃ under anhydrous conditions.

Reaction conditions are critical:

-

Temperature: 80–100°C

-

Solvent: Ethanol or dimethylformamide (DMF)

Sulfonation of the 7-Hydroxy Group

The final step involves converting the 7-hydroxy group into a methanesulfonate ester. While direct experimental data for this specific compound is limited, analogous procedures from and provide a reliable framework.

Methanesulfonation Reaction

Reagents :

-

Methanesulfonyl chloride (MsCl)

-

Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

The hydroxylated chromen-4-one (1 equiv) is dissolved in anhydrous DCM under nitrogen.

-

Et₃N (2.5 equiv) is added to scavenge HCl generated during the reaction.

-

MsCl (1.2 equiv) is introduced dropwise at 0°C to minimize side reactions.

-

The mixture is stirred at room temperature for 4–6 hours.

-

The product is isolated via extraction (DCM/water) and purified by recrystallization or silica gel chromatography.

Optimization Notes :

-

Temperature Control : Excess heat promotes hydrolysis of MsCl, reducing yields.

-

Stoichiometry : A slight excess of MsCl ensures complete conversion of the hydroxyl group.

-

Yield : Reported yields for analogous sulfonations range from 70–85%.

Analytical Validation of the Target Compound

Post-synthesis characterization ensures structural fidelity. Key analytical data from and include:

Spectroscopic Data

Crystallographic Data (Precursor)

Single-crystal X-ray diffraction of the hydroxyl precursor (reported in) confirms:

-

Dihedral Angle : 88.18° between the benzopyran and 2-methoxyphenyl planes.

-

Hydrogen Bonding : O–H···O interactions stabilize the crystal lattice (d(O···O) = 2.689 Å).

Challenges and Mitigation Strategies

Side Reactions During Sulfonation

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the methanesulfonate ester under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives of the chromenone core.

Substitution: Substituted chromenone derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties, due to the presence of the chromenone core and trifluoromethyl group.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the chromenone core can participate in hydrogen bonding and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Chromenone derivatives often differ in substituents at the 3- and 7-positions, which significantly influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Physicochemical Properties

- Methanesulfonate vs. Benzoate/Thiophenecarboxylate : The target compound’s methanesulfonate group contributes to its lower molecular weight (444.4 g/mol) compared to benzoate derivatives (e.g., 456.4 g/mol in ). Sulfonate esters typically enhance solubility and metabolic stability compared to bulkier aromatic esters.

Biologische Aktivität

The compound 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a member of the chromenone derivatives, characterized by a complex structure that includes a trifluoromethyl group and a methoxyphenyl substituent. This unique configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 420.44 g/mol. The presence of the trifluoromethyl group increases lipophilicity, which is crucial for cellular penetration and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate |

| Molecular Formula | C22H19F3O5S |

| Molecular Weight | 420.44 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with various biological targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, where it can interact with enzymes and receptors, modulating their activity. Research indicates that chromenone derivatives can inhibit DNA and protein functions, leading to apoptosis in cancer cells .

Antimicrobial Properties

Studies have shown that chromenone derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro assays revealed that it possesses moderate inhibitory effects on these pathogens, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

Research indicates that compounds similar to 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation processes. The presence of the trifluoromethyl group contributes to its potency in inhibiting these enzymes .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various chromenone derivatives, 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate was found to exhibit an MIC of 15 µg/mL against S. aureus , indicating its potential as an effective antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of 25 µM. This suggests that the compound can significantly reduce cell viability, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.